4-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}butanoic acid
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Overview
Description
4-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}butanoic acid is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with chlorine and methyl groups, linked to a butanoic acid moiety through a carbonyl-amino linkage
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including signal transduction, immune response, and cellular metabolism .
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes . For instance, some pyrazole derivatives have been found to inhibit certain enzymes, thereby altering the biochemical reactions they catalyze .
Biochemical Pathways
It is known that pyrazole derivatives can influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have potential therapeutic effects against various diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}butanoic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, 5-chloro-1,3-dimethyl-1H-pyrazole is formed by reacting 3-chloro-2,4-pentanedione with hydrazine hydrate under reflux conditions.
Acylation Reaction: The pyrazole derivative is then acylated using a suitable acyl chloride, such as butanoyl chloride, in the presence of a base like pyridine to form the intermediate this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}butanoic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies may focus on its anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications in materials science.
Comparison with Similar Compounds
Similar Compounds
4-{[(5-chloro-1H-pyrazol-4-yl)carbonyl]amino}butanoic acid: Lacks the methyl groups on the pyrazole ring.
4-{[(5-methyl-1H-pyrazol-4-yl)carbonyl]amino}butanoic acid: Lacks the chlorine atom.
4-{[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}butanoic acid: Lacks the chlorine atom.
Uniqueness
The presence of both chlorine and methyl groups on the pyrazole ring in 4-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}butanoic acid makes it unique. These substituents can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages in specific applications over similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
IUPAC Name |
4-[(5-chloro-1,3-dimethylpyrazole-4-carbonyl)amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O3/c1-6-8(9(11)14(2)13-6)10(17)12-5-3-4-7(15)16/h3-5H2,1-2H3,(H,12,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIFWPBMVNTGCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NCCCC(=O)O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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